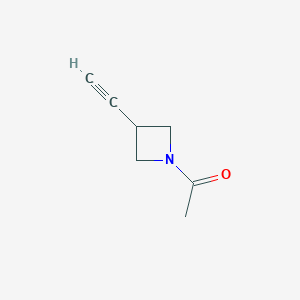

1-(3-Ethynylazetidin-1-yl)ethan-1-one

Description

Contextualizing Azetidine (B1206935) Heterocycles in Contemporary Synthetic Endeavors

Azetidines, which are four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in organic synthesis and medicinal chemistry. rsc.orgresearchgate.net Their utility is largely dictated by their inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This considerable strain makes them more reactive than their five-membered pyrrolidine (B122466) counterparts, yet significantly more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgresearchgate.net This balance of stability and reactivity allows for unique chemical transformations, such as strain-driven ring-opening or expansion reactions, that are not readily accessible with other saturated heterocycles. researchgate.net

In the realm of drug discovery, the azetidine ring is considered a "privileged" scaffold. rsc.org Its rigid, three-dimensional structure provides a fixed orientation for appended substituents, which can facilitate precise interactions with biological targets. This molecular rigidity is a valuable attribute for tuning the pharmacological properties of bioactive molecules. researchgate.netnih.gov Consequently, the azetidine core is found in numerous approved drugs, including the antihypertensive agent azelnidipine (B1666253) and the kinase inhibitor cobimetinib. rsc.org Beyond their presence in final drug products, functionalized azetidines serve as versatile synthetic intermediates and building blocks for creating libraries of novel compounds for high-throughput screening. lifechemicals.comresearchgate.netsemanticscholar.org

Table 2: Comparison of Ring Strain in Small Saturated N-Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | General Reactivity |

|---|---|---|---|

| Aziridine | 3-membered | 27.7 | High |

| Azetidine | 4-membered | 25.4 | Moderate |

Strategic Importance of Ethynyl (B1212043) Moieties in Molecular Construction and Functionalization

The ethynyl group, a terminal alkyne, is a cornerstone of modern molecular construction due to its unique physicochemical properties and versatile reactivity. nih.gov Since the mid-20th century, it has been widely exploited in drug discovery and development, becoming a recognized structural feature in molecules targeting a wide array of proteins. nih.gov One of the most significant applications of the terminal alkyne is its role as a reactive handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction's high efficiency, selectivity, and biocompatibility make the ethynyl group an invaluable tool in chemical biology for bioconjugation, allowing for the labeling and tracking of biomolecules. nih.govpharmaceutical-technology.com

Table 3: Key Reactions Involving the Ethynyl Group

| Reaction Name | Description | Application Area |

|---|---|---|

| Click Chemistry (CuAAC) | Forms a 1,2,3-triazole ring by reacting with an azide (B81097). | Bioconjugation, Materials Science, Drug Discovery |

| Sonogashira Coupling | Forms a C-C bond by coupling with an aryl/vinyl halide. | Synthesis of Complex Molecules, Natural Products |

| Glaser Coupling | Homocoupling of two terminal alkynes to form a 1,3-diyne. | Synthesis of Conjugated Systems, Polymers |

| Alkyne Metathesis | Scrambling of alkyne fragments to form new alkynes. | Polymer Chemistry, Macrocycle Synthesis |

Rationale for Dedicated Research on 1-(3-Ethynylazetidin-1-yl)ethan-1-one and Analogous Azetidine Derivatives

The dedicated study of this compound and its analogs is driven by its potential as a highly valuable bifunctional building block. This single molecule synergistically combines the desirable attributes of both the azetidine heterocycle and the ethynyl moiety. The azetidine ring provides a non-planar, rigid scaffold, addressing the growing need in drug discovery for three-dimensional molecular frameworks that can explore chemical space more effectively than traditional flat, aromatic structures. nih.govnih.gov

The strategically placed ethynyl group serves as a versatile chemical handle. It allows for the straightforward attachment of this 3D scaffold to a wide variety of other molecules—such as peptides, fluorescent dyes, polymers, or other drug fragments—using robust and high-yielding reactions like CuAAC. nih.gov The N-acetyl group (ethan-1-one) on the azetidine nitrogen serves to modify the base character of the amine, potentially influencing the molecule's solubility, stability, and interaction profile, while also representing a common and synthetically accessible derivative. nih.gov

Therefore, compounds like this compound are sought after for the construction of diverse chemical libraries for lead generation and optimization in medicinal chemistry. nih.gov They are ideal candidates for use in fragment-based drug discovery, the development of chemical probes for target identification, and the synthesis of complex linkers for advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), which require precise spatial arrangement of different functional components. nih.gov Research into the synthesis and reactivity of such molecules is crucial for expanding the toolbox available to chemists for creating novel and functional chemical matter.

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

1-(3-ethynylazetidin-1-yl)ethanone |

InChI |

InChI=1S/C7H9NO/c1-3-7-4-8(5-7)6(2)9/h1,7H,4-5H2,2H3 |

InChI Key |

WLKVDLMVVZJUKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CC(C1)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Ethynylazetidin 1 Yl Ethan 1 One and Precursor Azetidine Scaffolds

Established Approaches for Azetidine (B1206935) Ring System Assembly

The construction of the four-membered azetidine ring is a challenging endeavor due to inherent ring strain. rsc.org Nevertheless, several reliable methods have been developed to access this important heterocyclic motif.

One of the most common and effective methods for the synthesis of azetidines is the reduction of readily available azetidin-2-ones, also known as β-lactams. rsc.org The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful tool for constructing the β-lactam ring with a wide range of substituents. mdpi.com Once the β-lactam is formed, various reducing agents can be employed to convert the amide functionality to an amine.

Common reducing agents include diisobutylaluminium hydride (DIBAL-H) and chloroalanes. rsc.org However, the use of these strong reducing agents can sometimes lead to ring-opening of the strained four-membered ring, particularly with electron-rich substituents on the azetidine nucleus. rsc.org A milder approach involves the use of sodium borohydride, which has been shown to be effective for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines from C-3 functionalized azetidin-2-ones. rsc.org

| Method | Precursor | Reducing Agent | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Reduction | Azetidin-2-one (β-Lactam) | DIBAL-H, Chloroalanes, NaBH₄ | Versatile for various substitutions; potential for ring opening with strong reducing agents. | rsc.org |

Electroreductive intramolecular cyclization presents a stereoselective method for the synthesis of azetidine derivatives. This technique involves the electrochemical reduction of a suitable precursor, leading to the formation of a radical anion which then undergoes intramolecular cyclization. For instance, the electroreduction of chiral aromatic α-imino esters can afford cis-2,4-disubstituted azetidine-3-ones with high stereospecificity. The stereochemical outcome of such reactions can be influenced by the choice of electrolyte and cathode material.

Ring contraction of larger heterocyclic systems provides another avenue for the synthesis of azetidines. A notable example is the Favorskii-type rearrangement of α-bromo N-sulfonylpyrrolidinones. rsc.org This one-pot nucleophilic addition-ring contraction process allows for the synthesis of α-carbonylated N-sulfonylazetidines. acs.org The reaction is proposed to proceed through a nucleophilic attack on the carbonyl group, followed by an intramolecular cyclization via an SN2 mechanism, resulting in the contraction of the five-membered ring to a four-membered azetidine ring. rsc.org This method is versatile, allowing for the incorporation of various nucleophiles such as alcohols, phenols, and anilines. acs.org

| Method | Precursor | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Ring Contraction | α-Bromo N-sulfonylpyrrolidinone | Nucleophile (e.g., alcohol, phenol), Base (e.g., K₂CO₃) | α-Carbonylated N-sulfonylazetidine | rsc.orgacs.org |

The development of enantioselective methods for azetidine synthesis is of significant importance due to the prevalence of chiral azetidines in biologically active molecules. nih.gov Organocatalysis has emerged as a powerful tool in this regard. For example, an enantioselective α-chlorination of aldehydes can be used to generate a chiral intermediate that, after a series of transformations, yields C2-functionalized azetidines with high enantiomeric excess. nih.gov Another approach involves the copper-catalyzed boryl allylation of azetines, which allows for the convenient access to chiral 2,3-disubstituted azetidines. acs.org This method is notable for its high enantioselectivity and functional group tolerance. acs.org

Advanced Catalytic Protocols for Ethynylazetidine Formation

Recent advances in catalysis have opened up new possibilities for the synthesis of functionalized azetidines, including those bearing an ethynyl (B1212043) group.

Visible-light photoredox catalysis has become a powerful strategy for the construction of complex molecular architectures under mild conditions. digitellinc.com This approach can be utilized to generate radicals that undergo cascade cyclizations to form heterocyclic rings. While specific examples for the direct synthesis of 3-ethynylazetidine (B2626192) using this method are not prominent, the general principle can be applied. For instance, photoredox-catalyzed radical cyclization of ynamides has been shown to produce azetidines via a 4-exo-dig cyclization pathway. nih.gov This method, which was previously considered unfavorable according to Baldwin's rules, demonstrates the potential of photoredox catalysis to access challenging ring systems. nih.gov The generation of tertiary benzylic azetidine radicals from 3-aryl-3-carboxylic acid azetidine precursors under photoredox conditions has also been reported, highlighting the utility of this methodology for the functionalization of the azetidine ring. digitellinc.com

Visible Light-Mediated and Photocatalytic Syntheses of Azetidines

Recent advancements in synthetic organic chemistry have established visible-light-mediated and photocatalytic reactions as powerful tools for constructing strained ring systems like azetidines under mild conditions. These methods offer significant advantages over traditional thermal reactions, including operational simplicity and broad functional group tolerance.

One prominent strategy is the intermolecular aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. wikipedia.org The direct formation of functionalized azetidines can be achieved through the selective activation of an alkene by a suitable photocatalyst via triplet energy transfer. nih.gov For instance, iridium-based photocatalysts can sensitize specific oxime derivatives, such as 2-isoxazoline-3-carboxylates, which then undergo cycloaddition with a wide range of alkenes. wikipedia.orgharvard.edu This approach yields highly functionalized bicyclic azetidine products that can be subsequently converted to free, unprotected azetidines, providing a versatile entry point to desirable synthetic targets. wikipedia.orgharvard.edu Gold-based photocatalysts have also been employed, offering an alternative to iridium-based systems and expanding the toolkit for these transformations.

Another innovative photocatalytic approach involves the radical strain-release (RSR) functionalization of azabicyclo[1.1.0]butanes (ABBs). This method utilizes a photosensitizer to generate radical intermediates from precursors like sulfonylimines. These radicals are then intercepted by the highly strained ABB, leading to a chemoselective double functionalization and affording densely substituted azetidines in high yields. nih.govredalyc.org This strategy is particularly valuable as it can forge two new bonds in a single operation under mild, visible-light-driven conditions. nih.gov

Table 1: Examples of Photocatalytic Systems for Azetidine Synthesis

| Reaction Type | Photocatalyst | Light Source | Substrates | Key Features |

|---|---|---|---|---|

| Aza Paternò-Büchi | Iridium complexes (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) | Visible Light (Blue LEDs) | Oximes and Alkenes | Mild conditions, broad scope, high functionalization. wikipedia.orgnih.gov |

| Aza Paternò-Büchi | Gold(I) complexes | Visible Light | 2-Isoxasoline-3-carboxylates and Alkenes | Green solvent compatibility, surrogate for iridium catalysts. |

| Radical Strain-Release | Organic Photosensitizers | Visible Light (456 nm) | Azabicyclo[1.1.0]butanes and Sulfonylimines | Access to densely functionalized azetidines, high yields. nih.govredalyc.org |

| Radical Annulation | Copper complexes (e.g., [(DPEphos)(bcp)Cu]PF6) | Blue LEDs | Aliphatic Amines and Alkynes | [3+1] cyclization, double C-H activation. |

These photocatalytic methods could hypothetically be employed to generate a 3-substituted azetidine precursor. For example, a [2+2] cycloaddition using an appropriately substituted alkene could install a functional handle at the C3 position, which could later be elaborated into the target ethynyl group.

Site-Selective C-H Activation in Azetidine Ring Construction

Site-selective C-H activation has emerged as a powerful strategy for the efficient functionalization of heterocyclic compounds, including azetidines. While often used to modify a pre-existing ring rather than for its initial construction, this approach allows for the direct introduction of functional groups at specific positions, bypassing the need for pre-functionalized starting materials.

The functionalization of C(sp³)–H bonds in amines and their derivatives can be achieved using transition-metal catalysis, often guided by a directing group. A directing group coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond and enabling its regioselective cleavage and subsequent functionalization. For a precursor to 1-(3-Ethynylazetidin-1-yl)ethan-1-one, an N-acyl group or another suitable directing group on the azetidine nitrogen could direct a metal catalyst (e.g., palladium, rhodium) to activate the C3–H bonds.

This strategy could be envisioned to install a halide or a triflate group at the C3 position, which would then serve as an excellent electrophilic partner for subsequent cross-coupling reactions to introduce the ethynyl moiety. While the direct C(sp³)–H functionalization of the azetidine ring itself is challenging, developments in this field offer a promising and atom-economical route to key intermediates.

Chemoselective Introduction of Ethynyl Functionality

With a suitable azetidine precursor in hand, the next critical step is the chemoselective installation of the ethynyl group at the C3 position. This transformation must be compatible with the strained four-membered ring and the N-acetyl group.

Methodologies for Alkynyl Group Incorporation onto Azetidine Rings

Two primary strategies can be proposed for the introduction of the alkynyl group onto the C3 position of an azetidine ring: cross-coupling reactions and nucleophilic addition to a carbonyl group.

Sonogashira Cross-Coupling: The Sonogashira reaction is a robust and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, which employs a palladium catalyst and a copper(I) co-catalyst, can be adapted for C(sp³)-halides, although this is less common. libretexts.org A plausible route to the target compound would involve the synthesis of a 1-acetyl-3-haloazetidine (e.g., 3-iodo or 3-bromo). Coupling this intermediate with a protected terminal alkyne, such as (trimethylsilyl)acetylene, under Sonogashira conditions would yield the protected 3-ethynylazetidine derivative. The use of an amine base is crucial for the in-situ generation of the copper(I) acetylide nucleophile. youtube.com

Nucleophilic Addition to an Azetidin-3-one: An alternative pathway begins with an N-protected azetidin-3-one. The synthesis of such ketones can be achieved through methods like the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov The carbonyl group at the C3 position is an ideal electrophilic site for the addition of an organometallic ethynyl nucleophile. The reaction of N-acetyl-azetidin-3-one with the lithium or magnesium salt of a protected alkyne (e.g., lithium trimethylsilylacetylide) would generate a tertiary alcohol intermediate. Subsequent dehydration of this alcohol would furnish a 3-ethynyl-azetidine derivative.

Synthesis and Utility of Trialkylsilyl-Protected Ethynyl Azetidine Intermediates

In syntheses involving terminal alkynes, particularly in metal-catalyzed cross-coupling reactions, the acidic proton of the alkyne can interfere with the reaction mechanism or lead to undesired side products like homo-coupling (Glaser coupling). To circumvent this, the terminal alkyne is often protected with a bulky, non-reactive group, most commonly a trialkylsilyl group such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS). redalyc.org

The synthesis of a trialkylsilyl-protected ethynyl azetidine intermediate would typically be achieved by using a silyl-protected alkyne in one of the coupling strategies mentioned above. For example, in a Sonogashira coupling, 1-acetyl-3-iodoazetidine would be reacted with (trimethylsilyl)acetylene. The TMS group ensures that the coupling occurs selectively between the azetidine and the alkyne, preventing the formation of symmetrical 1,4-disubstituted-1,3-diynes.

Once the protected ethynylazetidine scaffold is successfully constructed, the silyl (B83357) protecting group must be removed to reveal the terminal alkyne of the final product. This deprotection is a critical final step and can be accomplished under various mild conditions that are compatible with the azetidine ring. The choice of reagent often depends on the specific silyl group used (e.g., TMS is more labile than TIPS). redalyc.org

Table 2: Common Reagents for the Deprotection of Trialkylsilyl Alkynes

| Reagent(s) | Solvent(s) | Key Features |

|---|---|---|

| Tetrabutylammonium fluoride (B91410) (TBAF) | THF, Acetonitrile | Very common and effective due to the high Si-F bond affinity. harvard.edu |

| Potassium carbonate (K2CO3) | Methanol | Mild basic conditions, suitable for TMS group removal. |

| Silver fluoride (AgF) | Methanol | Effective for more robust groups like TIPS under mild conditions. redalyc.org |

| Hydrofluoric acid (HF) complex | Pyridine, Acetonitrile | Acidic conditions, often used for more resistant silyl ethers. harvard.edu |

| Catechol borane | THF | Reductive deprotection method, offers unique selectivity. nih.gov |

Following the successful deprotection of the trialkylsilyl group from the intermediate, the synthesis of this compound would be complete. The utility of the silyl-protected intermediate is therefore paramount, as it allows for the clean and high-yielding installation of the crucial ethynyl functionality.

Mechanistic Reactivity and Transformative Chemistry of 1 3 Ethynylazetidin 1 Yl Ethan 1 One and Its Congeners

Principles of Strain-Energy Release in Azetidine (B1206935) Ring Transformations

Azetidine, a four-membered nitrogen-containing heterocycle, possesses significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This inherent strain is a consequence of bond angle distortion from the ideal sp³ hybridization, forcing the ring atoms into a puckered conformation. This stored potential energy is a primary driver for the reactivity of the azetidine ring, making it susceptible to transformations that lead to a more stable, lower-energy state. nih.govnih.gov

Strain-release-driven reactions are a cornerstone of azetidine chemistry, providing a thermodynamic driving force for ring-opening and functionalization reactions. chemrxiv.orgchemrxiv.org The release of this strain energy enables transformations to occur under mild conditions, often with high selectivity. nih.gov In the case of 1-(3-Ethynylazetidin-1-yl)ethan-1-one, the N-acetyl group influences the electronic properties of the nitrogen atom, affecting the ring's stability and its susceptibility to nucleophilic attack or other ring-opening processes. nih.gov Transformations that involve the cleavage of a C-N or C-C bond within the azetidine core are energetically favorable as they relieve this substantial ring strain. researchgate.net This principle underpins many of the reactions discussed in subsequent sections, particularly nucleophilic ring-opening processes. researchgate.netnih.gov

Comprehensive Reactivity Profiles of the Terminal Ethynyl (B1212043) Moiety

The terminal ethynyl group (a C≡C-H moiety) is a highly versatile functional group in organic synthesis due to the acidity of the terminal proton and the reactivity of the triple bond. alfa-chemistry.commsu.edu In this compound, this moiety serves as a key handle for a wide array of chemical modifications, allowing for molecular elongation and the introduction of diverse substituents.

The terminal alkyne of this compound can readily participate in a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds.

One of the most prominent examples is the Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. unacademy.com This reaction allows for the direct attachment of aromatic or vinylic systems to the azetidine scaffold, significantly increasing molecular complexity.

Another important transformation is the Glaser coupling , a copper-mediated oxidative self-coupling of terminal alkynes to form symmetric 1,3-diynes. While often used for homo-coupling, variations of this reaction can be adapted for hetero-coupling under specific conditions. Furthermore, the terminal alkyne can undergo Cadiot-Chodkiewicz coupling with a 1-haloalkyne to produce unsymmetrical diynes.

The table below summarizes typical conditions for these transformations, which are applicable to the ethynyl moiety of the title compound.

| Reaction Type | Catalyst/Reagent | Coupling Partner | Product Type |

| Sonogashira Coupling | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base | Aryl/Vinyl Halide | Aryl/Vinyl-substituted Alkyne |

| Glaser Coupling | Cu(I) or Cu(II) salt, Oxidant (e.g., O₂), Base | Another terminal alkyne | Symmetrical 1,3-Diyne |

| Cadiot-Chodkiewicz | Cu(I) salt, Amine base | 1-Haloalkyne | Unsymmetrical 1,3-Diyne |

This table illustrates common cross-coupling reactions for terminal alkynes.

The terminal alkyne is a quintessential substrate for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a 1,2,3-triazole. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, prized for its high efficiency, mild reaction conditions, specificity, and broad functional group tolerance. organic-chemistry.org

The reaction of this compound with an organic azide in the presence of a copper(I) catalyst would regioselectively yield the 1,4-disubstituted triazole. organic-chemistry.org This provides a robust and efficient method for conjugating the azetidine core to a wide variety of molecules, including biomolecules, polymers, and fluorescent tags. In contrast, the ruthenium-catalyzed version of this reaction (RuAAC) typically yields the 1,5-regioisomer. organic-chemistry.org

| Reactant A | Reactant B (Azide) | Catalyst | Primary Product |

| This compound | Benzyl Azide | Copper(I) Sulfate, Sodium Ascorbate | 1-(3-(1-Benzyl-1H-1,2,3-triazol-4-yl)azetidin-1-yl)ethanone |

| This compound | Azido-PEG | Copper(I) Bromide | PEG-conjugated azetidinyl-triazole |

| This compound | Phenyl Azide | Cp*RuCl complex | 1-(3-(1-Phenyl-1H-1,2,3-triazol-5-yl)azetidin-1-yl)ethanone |

This table provides illustrative examples of cycloaddition reactions involving the title compound.

Nucleophilic attack generally occurs at one of the ring carbons (C2 or C4), with the regioselectivity being influenced by steric and electronic factors of both the azetidine substrate and the incoming nucleophile. nih.gov For instance, attack by a soft nucleophile might favor one position, while a hard nucleophile might favor another. These ring-opening reactions provide access to γ-substituted aminoketones, which are valuable synthetic intermediates.

Stereocontrolled Functionalization of Azetidine Derivatives

Achieving stereocontrol in the functionalization of the azetidine ring is crucial for the synthesis of enantiopure compounds for pharmaceutical applications. nih.gov Methods have been developed for the diastereoselective and enantioselective modification of the azetidine core. uni-muenchen.de

A powerful strategy for the functionalization of azetidines is the deprotonation at a carbon atom alpha (α) to the ring nitrogen, followed by trapping the resulting organolithium intermediate with an electrophile. nih.gov The presence of an electron-withdrawing group on the nitrogen, such as the N-acetyl group in this compound, is known to facilitate exclusive α-lithiation at the C2 and C4 positions. nih.govuni-muenchen.de

This reaction is typically carried out using a strong lithium base, such as s-butyllithium, often in the presence of a chelating agent like sparteine (B1682161) for stereocontrol. The deprotonation is regioselective, and the subsequent reaction with an electrophile can proceed with high diastereoselectivity. nih.gov The stereochemical outcome is dependent on the directing effect of the N-substituent and the nature of the electrophile. nih.gov This methodology allows for the precise introduction of a wide range of substituents at the C2 position of the azetidine ring.

| Lithium Base | Electrophile | Resulting C2-Substituent | Potential Product Class |

| s-BuLi / Sparteine | D₂O | Deuterium | Labeled Compound |

| n-BuLi / TMEDA | CH₃I | Methyl | 2-Alkyl-azetidine |

| s-BuLi | (CH₃)₃SiCl | Trimethylsilyl (B98337) | 2-Silyl-azetidine |

| LDA | C₆H₅CHO | Hydroxy(phenyl)methyl | 2-Functionalized Azetidine |

This table shows examples of electrophiles used to trap the α-lithiated azetidine intermediate.

Dynamic Stereochemistry and Complexation Effects in Organometallic Intermediates

The study of organometallic intermediates derived from this compound and its analogs is crucial for understanding the stereochemical outcomes of their transformative reactions. The coordination of the ethynyl group to a transition metal center induces significant changes in the molecule's geometry, which, coupled with the inherent stereochemistry of the azetidine ring and the electronic influence of the N-acetyl group, gives rise to complex dynamic behaviors. While specific research on the organometallic intermediates of this compound is not extensively documented, principles derived from related systems of strained alkynes and N-heterocyclic ligands provide a framework for discussing the potential dynamic stereochemistry and complexation effects.

The initial coordination of a transition metal to the alkyne moiety is generally described by the Dewar-Chatt-Duncanson model. wikipedia.org This interaction involves a σ-donation from the alkyne's π-orbital to a vacant d-orbital on the metal and a π-back-donation from a filled metal d-orbital to the alkyne's π*-antibonding orbital. A significant consequence of this complexation is the distortion of the alkyne from a linear geometry. The substituents on the acetylenic carbons bend back, away from the metal, with C-C-substituent angles deviating substantially from 180°. wikipedia.orglkouniv.ac.in For this compound, this bending would directly impact the orientation of the azetidine ring relative to the metal center and its other ligands.

The stereochemical environment of the organometallic intermediate is further defined by the chirality of the azetidine ring, if substituted, and the potential for atropisomerism arising from restricted rotation around the newly formed metal-alkyne bond. The N-acetyl group can influence the electronic properties of the azetidine nitrogen, which in turn can affect the stability and reactivity of different coordination geometries.

Dynamic processes, such as ligand exchange, fluxional rearrangements, and metal migration, are common in organometallic complexes and would be expected in intermediates derived from this compound. nih.gov For instance, in a coordinatively unsaturated complex, the azetidine nitrogen could potentially coordinate to the metal center, leading to a multidentate ligand arrangement and influencing the stereochemical rigidity of the intermediate.

Computational studies on related systems have proven invaluable in elucidating the structures and energetics of transient organometallic intermediates and transition states. researchgate.netethernet.edu.etnih.gov Such studies can predict the preferred coordination modes and the energy barriers for various dynamic processes. For the organometallic intermediates of this compound, computational modeling could provide insights into how the interplay of steric and electronic factors governs the stereochemical landscape.

The complexation of the ethynylazetidine derivative can also lead to the formation of dimetallic species, where the alkyne bridges two metal centers. lkouniv.ac.in This mode of coordination imposes different geometric constraints on the molecule and can open up unique reaction pathways. The stereochemistry of such bridged intermediates would be highly dependent on the nature of the metal and the accompanying ligands.

The inherent ring strain of the azetidine moiety is another critical factor. rsc.orgresearchgate.net Upon coordination to a metal, this strain can be influenced, potentially facilitating ring-opening or rearrangement reactions. The stereochemical outcome of such transformations would be intricately linked to the geometry of the initial organometallic complex.

Detailed research findings on the dynamic stereochemistry of organometallic intermediates of this compound would likely involve advanced spectroscopic techniques, such as variable-temperature NMR, to probe fluxional processes, and X-ray crystallography to determine the solid-state structures of stable intermediates. Such data, combined with computational modeling, would provide a comprehensive picture of the complex interplay of factors that control the reactivity and stereoselectivity of this versatile building block.

| Parameter | Predicted Effect on Organometallic Intermediate | Basis for Prediction |

| Metal Coordination to Alkyne | Bending of the azetidine and acetyl substituents away from the metal. Elongation of the C≡C bond. | Dewar-Chatt-Duncanson model; structural data of known metal-alkyne complexes. wikipedia.org |

| Azetidine Ring Strain | Potential for strain modulation upon metal complexation, influencing reactivity (e.g., ring-opening). | General principles of strained ring chemistry and organometallic catalysis. rsc.orgresearchgate.net |

| N-Acetyl Group | Electronic influence on the azetidine nitrogen, potentially affecting its ability to act as a secondary ligand. | Inductive and resonance effects of the acetyl group. |

| Chiral Ligands on Metal | Diastereomeric interactions with the (potentially chiral) azetidine ligand, leading to stereoselective transformations. | Principles of asymmetric catalysis. masterorganicchemistry.com |

| Fluxional Processes | Potential for dynamic exchange of ligand positions or conformations, observable by VT-NMR. | Common observation in organometallic complexes. nih.gov |

Computational and Spectroscopic Elucidation of 1 3 Ethynylazetidin 1 Yl Ethan 1 One Structure and Reactivity

Quantum Chemical Approaches in Azetidine (B1206935) Research

Quantum chemical methods are indispensable tools for investigating the properties of strained ring systems like azetidines. nih.gov These computational approaches provide deep insights into molecular structure, stability, and reaction pathways that can be challenging to explore experimentally.

Density Functional Theory (DFT) has become a primary method for studying the mechanisms of reactions involving azetidines. researchgate.netchemrxiv.org Due to the inherent ring strain of approximately 25.4 kcal/mol, azetidines exhibit unique reactivity. rsc.org DFT calculations are crucial for understanding how this strain influences reaction barriers and pathways. chemrxiv.orgresearchgate.net

Researchers employ DFT to model reaction coordinates, identify transition states, and calculate activation energies. researchgate.net For instance, in reactions like cycloadditions or ring-opening processes, DFT can elucidate the electronic reorganizations that occur. nih.govnih.gov The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311G(d,p)) is critical for obtaining accurate results that correlate well with experimental observations. researchgate.netresearchgate.net These calculations can reveal whether a reaction proceeds through a concerted or stepwise mechanism and can help rationalize the observed regioselectivity and stereoselectivity. nih.gov For a molecule like 1-(3-ethynylazetidin-1-yl)ethan-1-one, DFT could be used to analyze the transition states of reactions involving the ethynyl (B1212043) group or the cleavage of the azetidine ring. nih.gov

Table 1: Common Parameters in DFT Studies of Azetidine Derivatives

| Parameter | Description | Typical Application |

|---|---|---|

| Functional | Approximates the exchange-correlation energy. | B3LYP, M06-2X, MPWB1K are commonly used for organic molecules. researchgate.netresearchgate.net |

| Basis Set | Describes the atomic orbitals used in the calculation. | Pople-style (e.g., 6-31G*) or correlation-consistent (e.g., cc-pVTZ) sets are frequent choices. researchgate.net |

| Solvation Model | Accounts for the effect of the solvent on the molecule's properties. | Polarizable Continuum Model (PCM) or SMD model. |

| Frequency Calculation | Confirms stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). | Essential for validating optimized geometries and calculating thermodynamic properties. researchgate.net |

Beyond mechanistic studies, computational models are increasingly used to predict the outcome of chemical reactions involving azetidines, thereby guiding synthetic efforts. thescience.devmit.edu These predictive models can save significant time and resources by pre-screening potential reactants before any experiments are conducted. thescience.dev

A notable approach involves calculating the frontier molecular orbital (FMO) energies of potential reactants. thescience.dev The energy match between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting pairs can determine whether a reaction is likely to occur. thescience.dev Researchers at MIT and the University of Michigan developed such a model to predict the success of photocatalyzed reactions forming azetidines from alkenes and oximes. mit.edu By calculating FMO energies for a range of substrates, they could accurately predict which pairs would react to form the desired azetidine products. thescience.devmit.edu This strategy expands the known substrate scope for azetidine synthesis and allows chemists to identify viable reaction candidates in seconds. mit.edu Such models could be applied to predict the reactivity of the ethynyl group in this compound in cycloaddition or coupling reactions.

Advanced Spectroscopic Characterization of Ethynylazetidines

Spectroscopic techniques are fundamental for confirming the structure of newly synthesized molecules and for studying their dynamic behavior. For a compound like this compound, a combination of vibrational and nuclear magnetic resonance spectroscopy would be essential for its unambiguous characterization. jmchemsci.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. bme.hu For this compound, FT-IR would be particularly useful for identifying key structural features. jmchemsci.comjmchemsci.com

The analysis would focus on characteristic absorption bands. The terminal alkyne (C≡C-H) would show a sharp, weak stretching vibration around 2100-2140 cm⁻¹ and a strong C-H stretch around 3300 cm⁻¹. The carbonyl group (C=O) of the acetyl moiety would exhibit a strong absorption band in the region of 1630-1680 cm⁻¹, characteristic of an amide. The C-N stretching vibrations of the azetidine ring would appear in the fingerprint region (typically 1250-1020 cm⁻¹). Comparing experimental spectra with frequencies calculated via DFT can aid in the precise assignment of vibrational modes. researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne (C≡C-H) | C-H Stretch | ~3300 | Strong, Sharp |

| C≡C Stretch | ~2120 | Weak, Sharp | |

| Amide (N-C=O) | C=O Stretch | ~1650 | Strong |

| Azetidine Ring | C-N Stretch | ~1200 | Medium |

| Aliphatic C-H | C-H Stretch | 2850-2960 | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. ipb.pt Both ¹H and ¹³C NMR would be essential for the characterization of this compound. jmchemsci.comjmchemsci.com

In the ¹H NMR spectrum, distinct signals would be expected for the protons on the azetidine ring, the acetyl methyl group, and the acetylenic proton. The chemical shifts and coupling constants (J-values) of the azetidine protons would be particularly informative about the ring's conformation. The relative stereochemistry of substituents on azetidine rings is often determined by analyzing the coupling constants, where Jtrans values are typically smaller than Jcis values. ipb.pt

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to study spatial proximities between protons, further confirming stereochemistry and providing insights into the preferred conformation of the four-membered ring. ipb.pt ¹³C NMR spectroscopy would complement the proton data, showing distinct signals for the acetyl carbonyl carbon, the two alkyne carbons, the acetyl methyl carbon, and the carbons of the azetidine ring. acs.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| CH₃-C=O | ¹H | ~2.1 | Singlet |

| -C≡C-H | ¹H | ~2.5 | Singlet or narrow triplet |

| Azetidine CH₂ | ¹H | 3.5 - 4.5 | Complex multiplets |

| Azetidine CH | ¹H | ~3.0 - 3.5 | Multiplet |

| CH₃-C=O | ¹³C | ~22 | |

| Azetidine C | ¹³C | 40 - 60 | |

| -C≡C-H | ¹³C | ~70-90 | Two distinct signals for the alkyne carbons |

| N-C=O | ¹³C | ~169 | |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.